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Compound of Interest

Compound Name: Iron pentacarbony!

Cat. No.: B077669

A Spectroscopic Comparison of Iron Pentacarbonyl
and Its Substitution Derivatives

This guide provides a detailed spectroscopic comparison of iron pentacarbonyl, Fe(CO)s, and
its common substitution derivatives, focusing on data obtained from Infrared (IR), 13C Nuclear
Magnetic Resonance (NMR), and Mdssbauer spectroscopy. The substitution of one or more
carbonyl (CO) ligands with other Lewis bases, such as phosphines (e.g., PPhs), significantly
alters the electronic and structural properties of the complex, changes which are readily
observable through these spectroscopic techniques.

Infrared (IR) Spectroscopy: Probing the C-O Bond
Strength

Infrared spectroscopy is a powerful tool for studying metal carbonyl complexes. The stretching
frequencies of the carbonyl ligands (v(CO)) are particularly sensitive to the electronic
environment of the metal center. In iron pentacarbonyl and its derivatives, the primary
bonding interaction involves o-donation from the CO ligand to the iron center and 1t-back-
donation from the iron d-orbitals into the antibonding 1t* orbitals of the CO ligand.

The extent of this 1t-back-donation directly influences the C-O bond strength and,
consequently, its IR stretching frequency. When a CO ligand is replaced by a ligand that is a
stronger o-donor and/or a weaker 1t-acceptor (like triphenylphosphine, PPhs), the electron
density on the iron center increases.[1] This increased electron density is delocalized onto the
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remaining CO ligands via enhanced 1t-back-donation.[1][2] This populates the 1t* antibonding
orbitals of the CO, weakening the carbon-oxygen triple bond and causing a shift of the v(CO)
bands to lower wavenumbers (a "redshift").[2]

Iron pentacarbonyl itself has a trigonal bipyramidal structure and exhibits two characteristic
intense V(CO) bands in its IR spectrum.[3] Upon substitution, the number and position of these
bands change, reflecting the new molecular symmetry and electronic environment. For
example, the substitution to form Fe(CO)s(PPhs)2 results in new bands at significantly lower
frequencies.[1][2]

Table 1: Comparison of Carbonyl Stretching Frequencies (v(CO))

Compound v(CO) bands (cm™?)
Fe(CO)s ~2025, 2000
Fe(CO)4(PPhs) 2055, 1978, 1943
Fe(CO)s(PPhs)2 ~1944, 1886, 1881

Note: Values are approximate and can vary with the solvent or physical state (gas, liquid, solid).
Data sourced from[1][2].

13C Nuclear Magnetic Resonance (NMR) Spectroscopy:
Observing Ligand Dynamics

13C NMR spectroscopy provides valuable information on the chemical environment and
dynamic behavior of the carbonyl ligands.

 Iron Pentacarbonyl (Fe(CO)s): In its trigonal bipyramidal structure, Fe(CO)s has two distinct
types of carbonyl ligands: two axial and three equatorial. However, at room temperature, it
undergoes a rapid intramolecular exchange process known as Berry pseudorotation, which
interchanges the axial and equatorial carbonyls.[4] This fluxional behavior is fast on the NMR
timescale, resulting in the observation of only a single, sharp resonance for all five carbonyl
carbons.[4] At very low temperatures (e.g., -170°C), this exchange can be "frozen out," and
two distinct peaks for the axial and equatorial environments become visible.[5]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


http://web.uvic.ca/~mcindoe/423/answers3.pdf
https://homework.study.com/explanation/ongoing-from-fe-co-5-to-fe-co-3-pph-3-2-absorptions-in-the-ir-spectrum-at-2025.html
https://homework.study.com/explanation/ongoing-from-fe-co-5-to-fe-co-3-pph-3-2-absorptions-in-the-ir-spectrum-at-2025.html
https://www.benchchem.com/product/b077669?utm_src=pdf-body
https://en.wikipedia.org/wiki/Iron_pentacarbonyl
http://web.uvic.ca/~mcindoe/423/answers3.pdf
https://homework.study.com/explanation/ongoing-from-fe-co-5-to-fe-co-3-pph-3-2-absorptions-in-the-ir-spectrum-at-2025.html
http://web.uvic.ca/~mcindoe/423/answers3.pdf
https://homework.study.com/explanation/ongoing-from-fe-co-5-to-fe-co-3-pph-3-2-absorptions-in-the-ir-spectrum-at-2025.html
https://www.benchchem.com/product/b077669?utm_src=pdf-body
https://www.chemeurope.com/en/encyclopedia/Iron_pentacarbonyl.html
https://www.chemeurope.com/en/encyclopedia/Iron_pentacarbonyl.html
https://www.chegg.com/homework-help/questions-and-answers/low-temperature-nmr-13c-spectrum-fe-co-5-consists-two-distinct-peaks-temperature-raised-si-q6272013
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

» Substitution Derivatives: The substitution of a CO ligand with a ligand 'L' breaks the high
symmetry of the parent molecule. This renders the remaining carbonyl ligands chemically
inequivalent, leading to the appearance of multiple resonances in the 3C NMR spectrum,
even at room temperature. The chemical shifts of these signals are influenced by the
electronic properties of the substituting ligand.

Table 2: Comparison of 13C NMR Chemical Shifts ()

Carbonyl **C Chemical
Compound ) Comments
Shift (0, ppm)

Single peak at room
Fe(CO)s ~211 temperature due to fluxionality.

[4]

Multiple signals due to reduced

Fe(CO)a(PPhs) 216.7, 215.3

symmetry.

A single resonance is expected
Fe(CO)s(PPhs)2 ~218 (trans isomer) for the trans isomer where all

COs are equatorial.

Note: Chemical shifts are approximate and depend on the solvent and reference standard.

>’Fe Mossbauer Spectroscopy: A Window into the Iron
Nucleus

>’Fe Mossbauer spectroscopy is a nuclear technique that probes the immediate electronic
environment of the iron nucleus. It provides two key parameters:

» Isomer Shift (d): This parameter is proportional to the s-electron density at the iron nucleus.
Changes in the o-donation and 1t-back-donation capabilities of the ligands alter the shielding
of the s-orbitals and thus change the isomer shift. Substitution of a CO ligand with a stronger
o-donor like a phosphine generally increases the electron density at the iron, leading to a
more negative (or less positive) isomer shift.
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e Quadrupole Splitting (AE_Q): This arises from the interaction between the nuclear
guadrupole moment of the >’Fe nucleus and an asymmetric electric field gradient. A non-
zero quadrupole splitting indicates a deviation from cubic symmetry at the iron nucleus.
While Fe(CO)s has a non-cubic trigonal bipyramidal geometry and thus a significant
guadrupole splitting, substitution further alters the symmetry and the magnitude of this
splitting.[6]

Table 3: Comparison of >’Fe Mossbauer Spectroscopic Data

Quadrupole Splitting

Compound Isomer Shift (6, mml/s) (AE_Q, mmis)
Fe(CO)s -0.16 2.57
Fe(CO)a(PPhs) -0.21 2.87
Fe(CO)3(PPhs)2 -0.25 3.05

Note: Isomer shifts are relative to sodium nitroprusside. Data is illustrative and sourced from
literature principles.[6]

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of iron carbonyl
compounds, which are typically air- and moisture-sensitive.

Infrared Spectroscopy (Solution)

o Sample Preparation: Inside a glovebox or using Schlenk line techniques, dissolve a small
amount (~1-5 mg) of the iron carbonyl complex in an appropriate anhydrous IR-grade solvent
(e.g., hexane, dichloromethane, THF) in a small vial. The solvent must be transparent in the
region of interest (typically 2200-1700 cm™2).

e Cell Assembly: Assemble a liquid IR cell (e.g., CaF2 or NaCl plates) with an appropriate path
length (e.g., 0.1-1.0 mm).

o Data Acquisition: Transfer the sample solution into the sealed IR cell via a gas-tight syringe.
Place the cell in the spectrophotometer. Record a background spectrum of the pure solvent
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first. Then, acquire the sample spectrum.

e Processing: Subtract the solvent background from the sample spectrum to obtain the final
spectrum of the compound.

3C NMR Spectroscopy

o Sample Preparation: In a glovebox, accurately weigh a sample of the complex (typically 5-20
mg) and dissolve it in a suitable deuterated solvent (e.g., CeDs, CD2Cl2, THF-ds) that has
been thoroughly dried and degassed.

e Tube Sealing: Transfer the solution to an NMR tube. The tube should be sealed with a tight-
fitting cap and wrapped with paraffin film, or preferably, flame-sealed under vacuum for long-
term or variable-temperature experiments.

» Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the 3C NMR spectrum
using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). A
proton-decoupled sequence is standard.

e Processing: Process the raw data (Fourier transform, phase correction, baseline correction)
and reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).

>’Fe Mossbauer Spectroscopy

o Sample Preparation: The sample should be a solid powder. Inside a glovebox, finely grind
the crystalline sample and place it into a sample holder (e.g., a Delrin cup). The amount of
sample required depends on the iron content and enrichment, but typically 50-100 mg is
sufficient for natural abundance iron.

e Cryogenics: Mount the sealed sample holder onto the cold finger of a cryostat (e.g., a liquid
helium or closed-cycle helium cryostat). Data is typically collected at low temperatures (e.qg.,
77 K) to increase the recoil-free fraction.

o Data Acquisition: The sample is exposed to a gamma-ray source (typically >’Co). The
velocity of the source is varied, and the gamma-ray transmission through the sample is

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

measured as a function of this velocity. Data is collected over a period of several hours to
days to achieve an adequate signal-to-noise ratio.

o Data Analysis: The resulting spectrum (a plot of transmission vs. velocity) is fitted with
Lorentzian lineshapes to extract the isomer shift (d) and quadrupole splitting (AE_Q).

Visualized Workflow: From Synthesis to
Characterization

The following diagram illustrates the logical workflow for the comparative study of iron
pentacarbonyl derivatives.
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Caption: Workflow for the synthesis and spectroscopic characterization of iron carbonyl

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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